molecular formula C6H7FN2 B1292472 5-Fluorobenzene-1,3-diamine CAS No. 372-41-8

5-Fluorobenzene-1,3-diamine

Cat. No. B1292472
CAS RN: 372-41-8
M. Wt: 126.13 g/mol
InChI Key: LIYOGZUQGPRENF-UHFFFAOYSA-N
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Description

5-Fluorobenzene-1,3-diamine is a chemical compound that is part of the broader class of aromatic diamines, which are compounds containing a benzene ring with two amine groups attached to it. The presence of the fluorine atom on the benzene ring can significantly affect the chemical and physical properties of the compound, making it a valuable intermediate in various chemical syntheses.

Synthesis Analysis

The synthesis of fluorinated diamines can be achieved through various methods. One approach involves the palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide (NFBS) as an aminating reagent, which results in cyclic diamine derivatives with differential protection at both nitrogens . Another method includes the nucleophilic substitution reaction of chloro-nitrobenzotrifluoride with hydroquinone, followed by catalytic reduction, to produce fluorinated diamines . Additionally, the synthesis of a fluorinated tetraphenylbenzidine derivative was accomplished via the Buchwald-Hartwig reaction, which could be related to the synthesis of similar fluorinated aromatic diamines .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic diamines is characterized by the presence of a benzene ring with two amine groups and a fluorine atom. The introduction of fluorine atoms can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules. For instance, the crystal structure of a fluorinated tetraphenylbenzidine derivative shows a linear centrosymmetric framework with a biphenyl bridge and fluorinated diphenylamine moieties . The structure of 1,2,3,5-tetrafluorobenzene, which is structurally related to 5-fluorobenzene-1,3-diamine, exhibits a layered monoclinic structure with C–H⋅⋅⋅F–C hydrogen bonding .

Chemical Reactions Analysis

Fluorinated aromatic diamines can participate in various chemical reactions due to their reactive amine groups. The palladium-catalyzed diamination reaction is an example of how these compounds can be synthesized and further functionalized . The presence of fluorine can also influence the reactivity of the compound in peptide synthesis, as seen with 2-fluoro-1,3,5-trinitrobenzene, which serves as a condensing reagent for peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic diamines are influenced by the presence of the fluorine atom and the amine groups. These compounds exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, as demonstrated by the synthesis of soluble fluoro-polyimides derived from similar diamines . The introduction of fluorine can also lead to better solubility, lower color intensity, dielectric constants, and moisture absorption compared to nonfluorinated analogs . The spectroscopic properties of these compounds, such as UV-Vis absorption and fluorescence, are also noteworthy, with some fluorinated diamines emitting intense blue fluorescence .

Scientific Research Applications

Applications in Polymer Synthesis

5-Fluorobenzene-1,3-diamine is a versatile compound used in the synthesis of polymers with specialized properties. For instance, it is instrumental in the creation of soluble fluoro-polyimides, which exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability. These polymers are synthesized by reacting fluorine-containing aromatic diamines with aromatic dianhydrides, offering superior physical qualities suitable for various high-performance applications (Xie et al., 2001).

In Organometallic Chemistry and Catalysis

The compound is also recognized for its role in organometallic chemistry, particularly in the context of fluorobenzenes like fluorobenzene (FB) and 1,2-difluorobenzene (1,2-DiFB). These compounds are increasingly used as solvents in organometallic chemistry and transition-metal-based catalysis due to their reduced ability to donate π-electron density, making them weakly coordinating solvents or readily displaced ligands. This property opens up opportunities for exploitation in contemporary organic synthesis (Pike et al., 2017).

In Biological and Medicinal Chemistry

5-Fluorobenzene-1,3-diamine is a component in the synthesis of various biologically active compounds. For example, it is used in the synthesis of dispirocyclotriphosphazene derivatives with (4-fluoro/4-nitrobenzyl) pendant arms, which exhibit distinct structural and stereogenic properties and have shown interactions with DNA, indicative of potential biological applications (Tanrıkulu et al., 2019). Additionally, derivatives of this compound have shown antiproliferative activities against various cancer cell lines, suggesting its relevance in the development of potential anticancer agents (Kumar et al., 2013).

In Environmental Chemistry

Interestingly, 5-Fluorobenzene-1,3-diamine and its derivatives are also studied for their environmental applications, such as in the biodegradation of difluorobenzenes, compounds used as intermediates in the industrial synthesis of pharmaceuticals and agricultural chemicals. The biodegradation process of these compounds by specific microbial strains highlights the environmental relevance of fluorobenzene derivatives in mitigating pollution and understanding the microbial degradation pathways of complex organic compounds (Moreira et al., 2009).

Safety And Hazards

5-Fluorobenzene-1,3-diamine is considered hazardous. It can cause serious eye damage . Other safety information includes hazard statements such as H302, H312, H315, H319, H332, H335, and precautionary statements like P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

5-fluorobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-4-1-5(8)3-6(9)2-4/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYOGZUQGPRENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633914
Record name 5-Fluorobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluorobenzene-1,3-diamine

CAS RN

372-41-8
Record name 5-Fluoro-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluorobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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